2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate
Description
The Significance of Isotopic Labeling in Chemical Sciences
Isotopic labeling is a technique that involves the substitution of an atom in a molecule with one of its isotopes to track the molecule's journey through a chemical reaction or biological system. studysmarter.co.ukwikipedia.org This method is fundamental to understanding complex molecular transformations and quantifying compounds with high precision. studysmarter.co.uk Stable isotopes, which are non-radioactive, are frequently used for these purposes. studysmarter.co.ukwikipedia.org
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is particularly significant in chemical research. wikipedia.org Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H), which has only a proton. turito.comwikipedia.org This substantial difference in mass, the largest between stable isotopes of any element, leads to distinct physical and chemical properties without altering the fundamental chemical reactivity of the molecule. wikipedia.orglibretexts.org
This mass difference gives rise to the Kinetic Isotope Effect (KIE), where bonds involving deuterium are stronger and break more slowly than those involving protium. libretexts.org Observing the change in reaction rate upon deuterium substitution provides powerful insights into reaction mechanisms and helps identify rate-determining steps. libretexts.orglibretexts.org
Furthermore, deuterium's unique nuclear properties are exploited in various analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, solvents where hydrogen has been replaced with deuterium (deuterated solvents) are used to prevent the solvent signal from obscuring the signals of the molecule being analyzed. studymind.co.ukquora.com In mass spectrometry, deuterated compounds serve as superior internal standards. texilajournal.comclearsynth.com They exhibit nearly identical chemical behavior, such as chromatographic retention time, to their non-labeled counterparts (analytes) but are easily distinguished by their different mass. scispace.com This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis. texilajournal.comclearsynth.com
Overview of Deuterated 2-Butyne-1,4-diol (B31916) Derivatives: Focus on 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate
This compound is a specialized, isotopically labeled organic molecule. It is a derivative of 2-Butyne-1,4-diol diacetate where four hydrogen atoms at the 1 and 4 positions of the butyne chain have been replaced with deuterium atoms. scbt.com This specific labeling imparts a higher molecular weight compared to its non-deuterated isotopologue while retaining very similar chemical properties.
The primary application for a compound like this compound is as an internal standard for quantitative analysis, particularly in assays using liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net When analyzing a sample to determine the concentration of the non-deuterated 2-Butyne-1,4-diol diacetate, a known quantity of the deuterated version is added to the sample at the beginning of the preparation process. clearsynth.com Because the deuterated standard and the non-deuterated analyte co-elute during chromatography and have similar ionization efficiencies, any loss or variation during extraction, handling, or injection affects both compounds equally. texilajournal.com The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio, allowing the ratio of the analyte to the internal standard to be measured accurately, which directly relates to the analyte's concentration. clearsynth.comscispace.com
Below is a data table comparing the properties of this compound with its non-deuterated analogue.
| Property | This compound | 2-Butyne-1,4-diol diacetate |
| CAS Number | 1020719-23-6 scbt.com | 1573-17-7 sigmaaldrich.comnist.gov |
| Molecular Formula | C₈H₆D₄O₄ scbt.com | C₈H₁₀O₄ sigmaaldrich.comnist.gov |
| Molecular Weight | 174.19 g/mol scbt.com | 170.16 g/mol sigmaaldrich.comnist.gov |
| Boiling Point | Not specified | 122-123 °C at 10 mmHg sigmaaldrich.comchemicalbook.com |
| Density | Not specified | 1.125 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
Research Landscape and Foundational Studies in Stable Isotope Chemistry
The field of stable isotope chemistry was significantly advanced by the discovery of deuterium in 1931 by American chemist Harold C. Urey and his colleagues. wikipedia.orgbritannica.comdrinklitewater.com This discovery was a landmark achievement, earning Urey the Nobel Prize in Chemistry in 1934. wikipedia.orgturito.combritannica.com At the time, the existence of a hydrogen isotope was unexpected and challenged prevailing theories of atomic structure, which were revised following the discovery of the neutron in 1932. wikipedia.orgsciencenotes.org
Urey and his associates were able to produce samples of water with a high concentration of deuterium, known as heavy water. wikipedia.org Gilbert N. Lewis later prepared the first samples of pure heavy water in 1933. wikipedia.org These foundational studies opened the door to using isotopes as tracers in scientific research. nih.gov
The use of stable isotopes like deuterium, alongside others such as carbon-13, nitrogen-15, and oxygen-18, revolutionized biochemistry. nih.gov For the first time, scientists could trace the metabolic pathways of compounds within living organisms, leading to a new understanding of life as a system in constant dynamic flux. nih.gov This ability to track atoms through complex biological and chemical processes laid the groundwork for modern metabolic research, drug development, and environmental science. studysmarter.co.ukisowater.comyoutube.com The principles established by these early pioneers continue to underpin a vast array of modern analytical techniques. numberanalytics.comgaea.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
(4-acetyloxy-1,1,4,4-tetradeuteriobut-2-ynyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661850 | |
| Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-23-6 | |
| Record name | 2-Butyne-1,1,4,4-d4-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Butyne 1,4 Diol 1,1,4,4 D4, Diacetate
General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a cornerstone of various fields, including mechanistic studies and pharmaceutical development. nih.govgoogle.com The enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to significant kinetic isotope effects and improved metabolic profiles of drug candidates. nih.gov
Direct C-H to C-D exchange, or hydrogen isotope exchange (HIE), is a powerful and atom-economical method for introducing deuterium. nih.gov These reactions often employ a catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). Transition metal catalysts, particularly those based on palladium, iridium, and ruthenium, are frequently used to facilitate this exchange by activating otherwise inert C-H bonds. nih.govnih.govgoogle.com For instance, a palladium on carbon (Pd/C) catalyst can be used with D₂O, where D₂ gas is generated in situ from the reaction of a metal like aluminum with D₂O, creating an environmentally benign system. nih.gov Acid- or base-catalyzed exchange is also a viable strategy, especially for hydrogens alpha to carbonyl groups or other activating functionalities, where an excess of D₂O is used to drive the equilibrium towards the deuterated product. nih.gov
Achieving selectivity in deuteration is crucial for synthesizing precisely labeled molecules. Catalytic systems are often designed to direct deuterium to a specific position (regioselectivity) or to control the spatial orientation of the new C-D bond (stereoselectivity). For alkynes, catalytic transfer hydrodeuteration has emerged as a potent technique for site-selective deuterium installation. nih.gov For example, the hydrogenation of an alkyne over a Lindlar's catalyst using D₂ gas results in the syn-addition of two deuterium atoms to form a (Z)-alkene. Conversely, using sodium metal in deuterated ammonia (B1221849) (ND₃) can produce the corresponding (E)-alkene. For alcohols, ruthenium and iridium-based catalysts have shown remarkable selectivity for deuterating the α-position (the carbon bearing the hydroxyl group) using D₂O as the deuterium source. nih.gov
The mechanisms of deuteration are varied. For terminal alkynes, a common pathway involves a base-catalyzed exchange where a base removes the acidic acetylenic proton, and the resulting acetylide is quenched by a deuterium source like D₂O. nih.gov
For the deuteration of alcohols, transition metal-catalyzed reactions often proceed through a dehydrogenation-deuteration sequence. For example, a ruthenium catalyst can facilitate the dehydrogenation of a primary or secondary alcohol to form an intermediate aldehyde or ketone. nih.gov The catalyst, now in a deuterated form from interaction with D₂O, then reduces the carbonyl intermediate, delivering a deuterium atom to the α-carbon. nih.gov In the case of secondary alcohols under basic conditions, the intermediate ketone can undergo base-catalyzed enolization, allowing for deuterium incorporation at both the α and β positions. nih.gov
Advanced Synthetic Routes to Deuterated Butyne-1,4-diol Systems
The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate would logically proceed through the preparation of its deuterated alcohol precursor, 2-Butyne-1,4-diol-(1,1,4,4)-d4.
There are two primary hypothetical routes to obtain 2-Butyne-1,4-diol-(1,1,4,4)-d4.
Route A: Synthesis from Deuterated Building Blocks The industrial synthesis of 2-butyne-1,4-diol (B31916) involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269), typically under pressure and using a copper acetylide catalyst. nih.gov A direct adaptation of this method would involve using deuterated starting materials. The reaction would utilize deuterated acetylene (C₂D₂) and deuterated formaldehyde (D₂CO). The synthesis of D₂CO can be accomplished by the oxidation of deuterated methanol (B129727) (CD₃OD). This "bottom-up" approach ensures that the deuterium is incorporated from the outset.
Route B: Catalytic H/D Exchange An alternative strategy is the direct hydrogen-deuterium exchange on pre-existing 2-butyne-1,4-diol. The four hydrogens on the carbons adjacent to the triple bond (C1 and C4) are propargylic and alpha to hydroxyl groups, making them susceptible to exchange. This transformation could be achieved using a catalyst system known for activating such positions. Ruthenium-based pincer complexes, for example, have been shown to be effective for the α-deuteration of various alcohols using D₂O as both the deuterium source and solvent. nih.gov
Table 1: Potential Catalytic Systems for H/D Exchange on 2-Butyne-1,4-diol
| Catalyst System | Deuterium Source | Typical Conditions | Selectivity | Reference |
| Ru-MACHO | D₂O | KOtBu (base), low temperature | α-deuteration of alcohols | nih.gov |
| Pd/C - Al | D₂O | Microwave irradiation | Exchange at labile C-H positions | nih.gov |
| Iridium(III)-bipyridonate | D₂O | Neutral or basic conditions | α-deuteration of alcohols |
Step 1: Synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4 This crucial first step would be accomplished using one of the methods described in section 2.2.1. The choice between building from deuterated precursors or performing a direct H/D exchange would depend on the availability and cost of starting materials and the desired efficiency of deuterium incorporation.
Step 2: Acetylation of 2-Butyne-1,4-diol-(1,1,4,4)-d4 Once the deuterated diol is obtained, the final step is a standard esterification reaction to form the diacetate. This functional group interconversion can be readily achieved by reacting the diol with an acetylating agent. Common methods for synthesizing the non-deuterated 2-butyne-1,4-diol diacetate, which are directly applicable here, include reaction with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or acetic acid byproduct. chemicalbook.com
Acetylation Methods for Deuterated 2-Butyne-1,4-diol to Diacetate
The final step in the synthesis of this compound involves the acetylation of the deuterated diol precursor, 2-butyne-1,4-diol-(1,1,4,4)-d4. This transformation is a standard esterification reaction. Typically, the diol is treated with an acetylating agent in the presence of a suitable catalyst or base.
Common acetylating agents for this type of transformation include acetic anhydride or acetyl chloride. When acetic anhydride is used, the reaction is often catalyzed by a small amount of a strong acid, such as sulfuric acid, or a base like pyridine or a tertiary amine. The base not only catalyzes the reaction but also neutralizes the acetic acid byproduct. Alternatively, the reaction can be carried out using an excess of acetic anhydride which can also serve as the solvent.
Another effective method involves the use of acetyl chloride, often in the presence of a non-nucleophilic base like triethylamine or pyridine in an inert solvent such as dichloromethane (B109758) or diethyl ether. The base is crucial to scavenge the hydrochloric acid that is formed during the reaction.
While specific literature detailing the acetylation of the d4-isotopologue of 2-butyne-1,4-diol is not prevalent, the reaction conditions are expected to be analogous to those for the non-deuterated compound due to the negligible electronic effect of deuterium substitution at the 1 and 4 positions.
Table 1: Representative Acetylation Conditions for Diols
| Acetylating Agent | Catalyst/Base | Solvent | Typical Reaction Conditions |
| Acetic Anhydride | Pyridine | None (excess Ac₂O) | Room temperature to gentle heating (e.g., 50-80 °C) |
| Acetic Anhydride | Catalytic H₂SO₄ | Acetic Anhydride | 0 °C to room temperature |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |
This table presents generalized conditions and may require optimization for the specific substrate.
Development and Optimization of Catalytic Systems for Deuterium Exchange
The key to synthesizing this compound lies in the efficient and selective deuteration of the starting material, 2-butyne-1,4-diol. The focus here is on the development and optimization of catalytic systems that can achieve this isotopic labeling.
Transition Metal-Catalyzed Deuteration (e.g., Pd/C-Al-D₂O systems)
Transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful method for the incorporation of deuterium into organic molecules. Among these, palladium-based catalysts are particularly effective. A noteworthy system for this purpose is the combination of palladium on carbon (Pd/C) with aluminum powder in heavy water (D₂O). nih.gov In this system, aluminum reacts with D₂O to generate deuterium gas (D₂) in situ. mdpi.com The Pd/C then catalytically facilitates the exchange of hydrogen atoms on the substrate with deuterium from the D₂ gas. nih.govmdpi.com
For a substrate like 2-butyne-1,4-diol, the target C-H bonds for deuteration are at the propargylic positions (C1 and C4). The optimization of this catalytic system would involve tuning parameters such as the catalyst loading, the amount of aluminum, the reaction temperature, and the reaction time to maximize the deuterium incorporation at the desired positions while minimizing side reactions like the reduction of the alkyne functionality. Microwave irradiation has been shown to accelerate such H-D exchange reactions.
While specific studies on the deuteration of 2-butyne-1,4-diol using this method are not widely reported, research on other molecules with activated C-H bonds, such as benzylic or propargylic protons, demonstrates the potential of this approach. princeton.eduresearchgate.netnih.gov
Table 2: Illustrative Data for Pd/C-Al-D₂O Catalyzed H-D Exchange
| Substrate (Example) | Catalyst System | Deuterium Source | Reaction Conditions | Deuterium Incorporation (%) | Reference |
| Phenylalanine | 5% Pd/C, Al powder | D₂O | Microwave, 150 °C, 30 min | >95 (at benzylic position) | nih.gov |
| Glycine | 5% Pd/C, Al powder | D₂O | Microwave, 170 °C, 30 min | 90 | mdpi.com |
This table provides examples of the Pd/C-Al-D₂O system's efficacy on other substrates to illustrate its potential for deuterating molecules with activated C-H bonds.
Biocatalytic and Chemoenzymatic Deuteration Methodologies
Biocatalysis offers a highly selective and environmentally benign approach to isotopic labeling. For the deuteration of alcohols, oxidoreductases are of particular interest. A common strategy involves the use of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)-dependent enzymes. nih.govresearchgate.netnih.govbohrium.comresearchgate.net In these systems, a deuterated cofactor, such as [4-²H]-NADH, is used to deliver a deuterium atom to the substrate.
The generation of the deuterated cofactor can be achieved through various methods, including enzymatic or chemo-enzymatic recycling systems. For instance, a system combining a hydrogenase enzyme to activate H₂ gas with an NAD⁺-reductase in D₂O can generate [4-²H]-NADH in situ. nih.govresearchgate.netnih.govbohrium.comresearchgate.net This deuterated cofactor can then be utilized by an alcohol dehydrogenase to reduce a carbonyl group to a deuterated alcohol.
For a substrate like 2-butyne-1,4-diol, a chemoenzymatic approach could be envisioned where the diol is first oxidized to the corresponding dialdehyde, which is then stereoselectively reduced using an appropriate alcohol dehydrogenase in the presence of a [4-²H]-NADH recycling system to yield 2-butyne-1,4-diol-(1,1,4,4)-d4. The high selectivity of enzymes could potentially offer excellent control over the isotopic and stereochemical purity of the product.
Table 3: Principles of Biocatalytic Reductive Deuteration
| Enzyme Class | Cofactor | Deuterium Source | Principle of Operation |
| Alcohol Dehydrogenase | NADH | [4-²H]-NADH | Transfer of a deuteride (B1239839) from the cofactor to a carbonyl substrate. |
| Hydrogenase / NAD⁺-Reductase | NAD⁺ | D₂O / H₂ | In situ generation of [4-²H]-NADH for use by other reductases. |
This table outlines the general principles of biocatalytic deuteration relevant to the synthesis of deuterated alcohols.
Electrochemical Approaches for Deuterium Incorporation
Electrochemical methods provide another avenue for the incorporation of deuterium into organic molecules. researchgate.net These methods can avoid the use of chemical reducing agents and offer tunable reactivity by controlling the applied potential. For the deuteration of alkynes, electrochemical reduction in the presence of a deuterium source like D₂O can be employed. nih.govresearchgate.net
The reaction typically occurs at the cathode, where the alkyne can be reduced. In the presence of D₂O, deuterium can be incorporated into the product. The choice of electrode material is critical and can significantly influence the efficiency and selectivity of the reaction. For example, the electrochemical reduction of 2-butyne-1,4-diol has been studied on various cathode materials. researchgate.net
To achieve deuteration at the C1 and C4 positions of 2-butyne-1,4-diol, one would need to carefully control the electrochemical conditions to favor the reduction of the hydroxyl groups to deuterated methylene (B1212753) groups, which is a challenging transformation. A more plausible electrochemical approach for deuterating 2-butyne-1,4-diol at the desired positions might involve the reduction of a precursor where the hydroxyl groups are converted to better leaving groups.
Table 4: General Parameters for Electrochemical Deuteration
| Parameter | Description | Potential Influence |
| Electrode Material | The surface at which the electrochemical reaction occurs (e.g., Pt, Pd, C). | Affects overpotential, selectivity, and efficiency. |
| Supporting Electrolyte | Provides conductivity to the solution (e.g., Bu₄NBF₄). | Can influence the double-layer structure and reaction pathway. |
| Solvent | The medium for the reaction (e.g., DMF, CH₃CN). | Affects solubility and stability of reactants and intermediates. |
| Deuterium Source | The origin of the deuterium atoms (e.g., D₂O). | Availability and reactivity are key considerations. |
| Applied Potential | The driving force for the electrochemical reaction. | Controls the rate and can influence the selectivity of the reduction. |
This table highlights key parameters that are typically optimized in electrochemical deuteration reactions.
Advanced Spectroscopic and Analytical Characterization of 2 Butyne 1,4 Diol 1,1,4,4 D4, Diacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds, it serves the dual purpose of confirming the molecular structure and verifying the location and extent of isotopic substitution.
High-resolution proton (¹H) NMR spectroscopy is a primary method for assessing the isotopic purity of deuterated compounds. In the case of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate, the protons on the methylene (B1212753) groups at positions 1 and 4 are substituted with deuterium (B1214612).
The ¹H NMR spectrum is therefore expected to show a significant reduction or complete absence of the signal corresponding to these methylene protons, which appears around 4.7 ppm in the non-deuterated analogue. spectrabase.com The primary signal remaining in the spectrum will be a sharp singlet corresponding to the six equivalent protons of the two acetate (B1210297) (CH₃CO) groups. The presence of any small, residual signal in the ~4.7 ppm region would indicate incomplete deuteration, allowing for the quantification of residual protium (B1232500). The integration of this residual peak against the acetate peak provides a direct measure of the isotopic enrichment from a proton perspective.
Table 1: Expected ¹H NMR Chemical Shifts
| Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
|---|---|---|---|
| Acetate Protons (-OCOCH₃) | ~2.1 | Singlet | Represents 6 protons. Serves as an internal reference for integration. |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR spectroscopy confirms the carbon framework of the molecule and provides clear evidence of deuteration through isotope effects. rsc.org The spectrum of this compound is expected to display four distinct carbon signals.
Deuterium substitution induces two noticeable effects on the ¹³C spectrum:
Isotopic Shift: The carbons directly bonded to deuterium (C1 and C4) will exhibit a significant upfield shift (to a lower ppm value) compared to their non-deuterated counterparts. This is a well-documented one-bond isotope effect. huji.ac.il Smaller, multi-bond isotope effects may also be observed on the acetylenic carbons (C2 and C3). nih.gov
Spin-Spin Coupling: In a standard proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons (C1 and C4) will appear as triplets. This is due to coupling with the deuterium nucleus, which has a spin quantum number (I) of 1 (multiplicity = 2nI+1 = 211+1 = 3).
The signals for the acetylenic carbons and the acetate methyl and carbonyl carbons will appear as singlets at their characteristic chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shifts and Isotope Effects
| Carbon Atom | Expected Chemical Shift (δ) ppm (Non-deuterated) | Expected Chemical Shift (δ) ppm (Deuterated) | Multiplicity (Deuterated) |
|---|---|---|---|
| C1, C4 (-CH₂/CD₂-) | ~51.5 | < 51.5 (Upfield Shift) | Triplet |
| C2, C3 (-C≡C-) | ~82.0 | Minor Upfield Shift | Singlet |
| Acetate Carbonyl (-C=O) | ~170.0 | Minimal Shift | Singlet |
Note: Non-deuterated chemical shift values are based on analogous structures. The magnitude of the deuterium-induced upfield shift is typically 0.2-1.5 ppm for a one-bond effect. huji.ac.il
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of isotopic labeling. wikipedia.org Since the sample is highly enriched with deuterium at specific sites, ²H NMR is a highly effective technique. sigmaaldrich.com
The ²H NMR spectrum of this compound is expected to show a single, prominent peak. The chemical shift of this peak will be nearly identical to the proton chemical shift of the methylene group in the non-deuterated molecule (~4.7 ppm). magritek.com The presence of a single signal confirms that deuteration has occurred specifically at the chemically equivalent C1 and C4 positions. The absence of other signals indicates that there has been no isotopic scrambling to other positions in the molecule. Quantitative ²H NMR can be used to confirm the high level of deuterium enrichment.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Determination
Mass spectrometry is a critical technique for determining the molecular weight of a compound and quantifying its isotopic composition with high precision.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is essential for confirming the elemental composition and, in this case, the successful incorporation of deuterium atoms. rsc.org
The replacement of four hydrogen atoms (atomic mass ~1.0078 u) with four deuterium atoms (atomic mass ~2.0141 u) results in a significant increase in the monoisotopic mass of the molecule. HRMS can easily distinguish the deuterated compound from its non-deuterated counterpart and other potential impurities. youtube.com
Table 3: Calculated Exact Masses for HRMS Analysis
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Non-deuterated Compound | C₈H₁₀O₄ | 170.0579 |
The experimentally measured mass from an HRMS analysis should match the calculated exact mass for the d4 species within a very narrow tolerance (typically <5 ppm), thus confirming the molecular formula. rsc.org
While HRMS confirms the presence of the deuterated species, Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic enrichment with very high sensitivity. nih.govnih.gov This method measures the ratio of molecules containing the heavy isotope (deuterium) to those containing the light isotope (protium).
By analyzing the isotopic distribution of the molecular ion cluster, IRMS can precisely quantify the percentage of deuterium incorporation. This analysis is crucial for applications where a high and known level of isotopic enrichment is required, such as in quantitative "gold standard" internal standards. The data can reveal the distribution of d0, d1, d2, d3, and d4 species in the sample, providing a complete profile of isotopic purity.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Deuterium Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules. ksu.edu.sa For this compound, these methods are particularly insightful for confirming the success of deuteration and understanding its impact on the molecule's vibrational modes.
Analysis of C-D Stretching and Bending Modes
The substitution of hydrogen with deuterium at the 1 and 4 positions of the butyne backbone introduces characteristic carbon-deuterium (C-D) vibrational modes. These modes are readily distinguishable from their carbon-hydrogen (C-H) counterparts due to the significant mass difference between deuterium and hydrogen.
C-D Stretching Vibrations: The C-D stretching vibrations are observed in a spectral region distinct from C-H stretches. While typical C-H stretching frequencies appear around 3000 cm⁻¹, the corresponding C-D stretching vibrations are shifted to lower wavenumbers, generally appearing in the 2100-2300 cm⁻¹ range. ajchem-a.com For this compound, the presence of strong absorption bands in this region in its IR and Raman spectra would be a primary indicator of successful deuteration. Specifically, the asymmetric and symmetric stretching vibrations of the CD₂ groups would be expected. williams.edu
C-D Bending Vibrations: Similarly, the C-D bending (scissoring, wagging, twisting, and rocking) modes are shifted to lower frequencies compared to C-H bending modes. williams.edu For instance, C-H scissoring vibrations that typically appear around 1450 cm⁻¹ would be expected at a lower wavenumber for the CD₂ group. The analysis of these bending modes in both IR and Raman spectra provides complementary information to the stretching modes, offering a more complete picture of the deuterated methylene groups. researchgate.netbohrium.com
Below is a table summarizing the expected vibrational frequency ranges for the key functional groups in this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric C-D Stretch | CD₂ | ~2200 - 2300 | IR, Raman |
| Symmetric C-D Stretch | CD₂ | ~2100 - 2200 | IR, Raman |
| C≡C Stretch | Alkyne | ~2100 - 2260 | Raman (strong), IR (weak/inactive) |
| C=O Stretch | Ester (Acetate) | ~1735 - 1750 | IR (strong) |
| C-O Stretch | Ester (Acetate) | ~1200 - 1300 | IR (strong) |
| C-D Bending | CD₂ | Lower than corresponding C-H bends | IR, Raman |
Note: The C≡C stretching vibration in symmetrically substituted alkynes can be weak or absent in the IR spectrum due to a small or zero change in the dipole moment, but it typically shows a strong signal in the Raman spectrum. libretexts.org
Correlating Vibrational Frequencies with Deuterium Substitution
The shift in vibrational frequencies upon isotopic substitution is a well-understood phenomenon rooted in the principles of the harmonic oscillator model. libretexts.orgedurev.in The vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the system.
When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass of the C-D bond is significantly greater than that of the C-H bond. youtube.com Assuming the force constant of the bond does not change significantly upon isotopic substitution, the vibrational frequency of the C-D bond will be lower than that of the C-H bond by a factor of approximately √2. libretexts.orgyoutube.com
This relationship allows for a predictable correlation between the observed vibrational frequencies and the presence of deuterium. For example, the C-H stretching frequency in a similar non-deuterated compound would be expected around 2900-3000 cm⁻¹. Dividing this by ~1.4 (the square root of 2) predicts the C-D stretching frequency to be in the region of 2070-2140 cm⁻¹, which aligns with experimental observations for deuterated compounds. youtube.com This predictable shift is a powerful tool for confirming the specific sites of deuteration within a molecule. rsc.orgnih.gov
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating mixtures. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is exceptionally well-suited for determining the isomeric and isotopic purity of volatile and semi-volatile compounds like this compound.
The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. nih.gov Deuterated compounds often have slightly shorter retention times than their non-deuterated (protiated) counterparts. nih.gov This allows for the separation of the desired d4-labeled compound from any residual, partially deuterated, or non-deuterated starting material.
Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint. For this compound (C₈H₆D₄O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 174.19. scbt.com In contrast, the non-deuterated compound, 2-Butyne-1,4-diol (B31916), diacetate (C₈H₁₀O₄), has a molecular weight of 170.16. sigmaaldrich.com By monitoring these specific m/z values, the isotopic purity of the sample can be accurately quantified. researchgate.net
The fragmentation pattern also provides structural information. The mass spectrometer can distinguish between the deuterated and non-deuterated fragments, further confirming the location of the deuterium labels.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| This compound | C₈H₆D₄O₄ | 174.19 | 174 |
| 2-Butyne-1,4-diol, diacetate | C₈H₁₀O₄ | 170.16 | 170 |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally labile compounds. truman.edu It is an ideal method for determining the concentration and purity of this compound in solution.
For the analysis of this moderately polar compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. preprints.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, often a combination of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgsigmaaldrich.com
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully controlling the mobile phase composition, flow rate, and column temperature, a robust and reproducible separation can be achieved. Detection is commonly performed using a UV detector, as the acetate functional groups and the alkyne system will exhibit some UV absorbance.
Quantitative analysis is performed by creating a calibration curve from standards of known concentration. truman.edu The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. This method allows for the precise quantification of the main compound and the detection of any non-deuterated or other impurities. nih.gov
| Parameter | Typical Condition |
| Column | Reversed-phase C18 or C8, 3-5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at an appropriate wavelength (e.g., ~210-230 nm) |
| Quantification | External standard calibration curve |
Mechanistic Investigations Utilizing 2 Butyne 1,4 Diol 1,1,4,4 D4, Diacetate
Kinetic Isotope Effect (KIE) Studies in Organic Reaction Mechanisms.ias.ac.inprinceton.edu
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This change in rate is a quantum mechanical effect that arises primarily from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds. princeton.eduwikipedia.org By measuring the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH), valuable information about the reaction mechanism can be obtained. wikipedia.org The deuterium (B1214612) kinetic isotope effect (²H KIE) is particularly common and well-studied due to the doubling of mass when hydrogen (¹H) is replaced by deuterium (²H). wikipedia.org
Kinetic isotope effects are broadly classified into two main types: primary and secondary.
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For deuterium, a primary KIE (kH/kD) is typically in the range of 2 to 8. This significant rate difference is due to the lower zero-point energy of a C-D bond compared to a C-H bond. More energy is required to break the stronger C-D bond, resulting in a slower reaction rate. The magnitude of the PKIE can provide insight into the transition state of the bond-breaking event. princeton.edu
A secondary kinetic isotope effect (SKIE) occurs when the bond to the isotopically labeled atom is not broken or formed during the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs, with values for deuterium typically ranging from 0.8 to 1.4. wikipedia.orgepfl.ch SKIEs arise from changes in the vibrational environment of the isotopic nucleus as the reaction progresses, often due to a change in the hybridization of the carbon atom to which the deuterium is attached. epfl.chgmu.edu
An α-secondary KIE is observed when the isotope is on the carbon atom undergoing a change in hybridization. For example, a change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD > 1, around 1.1-1.2), while a change from sp² to sp³ results in an inverse KIE (kH/kD < 1, around 0.8-0.9). ias.ac.inepfl.ch
A β-secondary KIE involves isotopic substitution at a position adjacent to the reacting center and is often attributed to hyperconjugation effects. gmu.edu
The following table summarizes the expected KIE values for deuterium substitution:
| KIE Type | Hybridization Change at Deuterated Carbon | Typical kH/kD Value |
| Primary | Bond to Deuterium Broken | > 2 |
| Secondary (α) | sp³ → sp² | ~1.1 - 1.2 |
| Secondary (α) | sp² → sp³ | ~0.8 - 0.9 |
This table provides typical values for deuterium kinetic isotope effects based on the nature of the chemical transformation.
The measurement of kinetic isotope effects is a powerful method for identifying the rate-determining step (RDS) of a multi-step reaction. princeton.edu A significant primary KIE strongly suggests that the C-H bond is being cleaved in the slowest step of the reaction. princeton.edu Conversely, the absence of a primary KIE, but the presence of a secondary KIE, can indicate that bond cleavage occurs in a fast step either before or after the RDS, but that a change in hybridization at the labeled position is occurring in the RDS. ias.ac.inprinceton.edu
The magnitude of the KIE can also offer clues about the structure of the transition state. For a primary KIE, a maximum value is often observed when the proton is symmetrically shared between the donor and acceptor in the transition state. princeton.edu For secondary KIEs, the value can indicate the extent of rehybridization at the transition state. ias.ac.ingmu.edu
Elucidation of Reaction Pathways and Intermediates.researchgate.netresearchgate.net
Isotopic labeling with compounds like 2-butyne-1,4-diol-(1,1,4,4)-d4, diacetate is invaluable for tracing the intricate pathways of a reaction and identifying transient intermediates. A prime example where this labeled compound would be useful is in the catalytic hydrogenation of the alkyne functional group.
The hydrogenation of 2-butyne-1,4-diol (B31916) is a multi-step process that can yield several products, including the cis-alkene (2-butene-1,4-diol), the trans-alkene, and the fully saturated alkane (1,4-butanediol). researchgate.netresearchgate.net The reaction proceeds through various adsorbed intermediates on the catalyst surface. researchgate.net
By using this compound, a secondary kinetic isotope effect would be expected upon the hydrogenation of the triple bond to a double bond (sp to sp² hybridization change at the adjacent carbons) and subsequently to a single bond (sp² to sp³). Measuring the KIE for the formation of the different products can help to determine the rate-limiting step of the hydrogenation cascade. For instance, a significant inverse secondary KIE (kH/kD < 1) for the formation of 1,4-butanediol (B3395766) from 2-butene-1,4-diol (B106632) would support a mechanism where the sp² to sp³ rehybridization is part of the rate-determining step for that specific transformation.
The reaction pathway for the hydrogenation of 2-butyne-1,4-diol can be complex, with potential for side reactions. researchgate.net The use of the deuterated analog allows for the precise tracking of the labeled methylene (B1212753) groups throughout the reaction sequence.
Tracking Molecular Transformations and Fate in Complex Chemical Systems
Beyond mechanistic studies of single reactions, isotopically labeled compounds serve as tracers to follow the transformation and ultimate fate of molecules in more complex environments. For example, 2-butyne-1,4-diol is used as a brightener in nickel electroplating, where it is adsorbed onto the electrode surface and undergoes reactions. mdpi.com Employing this compound would enable researchers to track the incorporation and transformation of the molecule and its fragments within the deposited metal layer or the electrolyte bath.
In metabolic studies, while this specific compound's use is not documented, the principle of using deuterated molecules is well-established. If 2-butyne-1,4-diol diacetate were to be investigated for its metabolic fate, the deuterated version would allow for its metabolites to be easily distinguished from endogenous compounds by mass spectrometry. This approach is widely used in drug development to understand how drug candidates are processed in the body. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Building Block in the Synthesis of Complex Deuterated Molecules
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is a valuable starting material for the synthesis of more complex deuterated molecules. The presence of the alkyne functional group allows for a wide range of chemical modifications, such as hydrogenation, hydration, and various coupling reactions, to build larger and more intricate molecular architectures. The diacetate groups can be readily hydrolyzed to the corresponding diol, providing another point for chemical diversification.
The key advantage of using this deuterated building block is the precise placement of deuterium (B1214612) atoms. These isotopic labels are carried through subsequent reaction steps, allowing for the creation of specifically labeled products. For instance, the selective hydrogenation of the alkyne can lead to the formation of deuterated alkenes or alkanes with defined stereochemistry. These labeled molecules are instrumental in mechanistic studies and as internal standards in analytical chemistry.
Probing Reaction Selectivity and Stereochemical Outcomes
The substitution of hydrogen with deuterium can have a subtle but measurable impact on reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By using this compound in chemical reactions, researchers can gain insights into the transition states and mechanisms of various transformations. The difference in mass between hydrogen and deuterium can influence bond vibrations and, consequently, the energy barrier of a reaction.
For example, in reactions where a C-H bond at the 1 or 4 position is broken in the rate-determining step, the use of the deuterated analogue would result in a slower reaction rate. This observation can help to confirm the involvement of that specific bond in the mechanism. Furthermore, the deuterium labels serve as stereochemical markers. In addition or cyclization reactions, the fate of the deuterium atoms can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the stereochemical course of the reaction. This is particularly useful in understanding the selectivity of catalysts and reagents in producing specific stereoisomers.
Development of Deuterium-Labeled Analytical Standards for Quantitative Analysis
In quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are crucial for achieving high accuracy and precision. This compound is well-suited for this application due to its increased molecular weight compared to its non-deuterated counterpart.
When used as an internal standard, a known amount of the deuterated compound is added to a sample. The deuterated and non-deuterated compounds co-elute during chromatography but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for the accurate quantification of the analyte, as any sample loss or variation in instrument response during the analysis will affect both the analyte and the internal standard equally. The distinct mass difference of four atomic mass units between the deuterated and non-deuterated diacetate provides a clear separation in the mass spectrum, minimizing signal overlap and improving the reliability of the measurement.
Table 1: Comparison of Molecular Properties
| Property | 2-Butyne-1,4-diol (B31916), Diacetate | This compound |
|---|---|---|
| CAS Number | 1573-17-7 nist.govsigmaaldrich.comchemicalbook.com | 1020719-23-6 scbt.com |
| Molecular Formula | C₈H₁₀O₄ nist.govsigmaaldrich.comchemicalbook.com | C₈H₆D₄O₄ scbt.com |
| Molecular Weight | 170.16 g/mol sigmaaldrich.comchemicalbook.com | 174.19 g/mol scbt.com |
This interactive table allows for a direct comparison of the key properties of the non-deuterated and deuterated compounds.
Investigations into the Impact of Deuteration on Polymer Properties at a Molecular Level
The substitution of hydrogen with deuterium can influence the physical and chemical properties of polymers. While chemically similar, the increased mass of deuterium can affect intermolecular interactions, chain packing, and the vibrational modes of the polymer backbone. By incorporating monomers like this compound into polymer chains, researchers can systematically study these isotopic effects.
For example, the deuterated diol, obtained after hydrolysis of the diacetate, can be used as a monomer in the synthesis of polyesters or polyurethanes. The resulting deuterated polymers can then be compared to their non-deuterated analogues to understand how isotopic substitution affects properties such as glass transition temperature, crystallinity, and thermal stability. Techniques like neutron scattering can be particularly informative in these studies, as the difference in scattering cross-section between hydrogen and deuterium allows for the detailed characterization of polymer conformation and dynamics. These investigations provide fundamental insights into polymer physics and can guide the design of new materials with tailored properties.
Computational and Theoretical Studies on 2 Butyne 1,4 Diol 1,1,4,4 D4, Diacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules.
For 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate, DFT calculations can predict the ground-state molecular geometry with high accuracy. These calculations would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to properly account for electron correlation and polarization effects. researchgate.net The substitution of hydrogen with deuterium (B1214612) at the 1 and 4 positions is not expected to significantly alter the electronic distribution or the equilibrium bond lengths and angles, as deuterium and hydrogen are electronically identical. nih.gov
However, the change in mass has a pronounced effect on the vibrational frequencies. The vibrational modes involving the C-D bonds will have lower frequencies compared to the corresponding C-H bonds in the non-deuterated isotopologue. This is a direct consequence of the heavier mass of deuterium. researchgate.net DFT calculations can precisely predict these shifts in the infrared (IR) spectrum. nih.gov
For instance, the C-H stretching vibrations in similar organic molecules typically appear in the 2900-3000 cm⁻¹ region. Upon deuteration, the corresponding C-D stretching frequencies are expected to shift to approximately 2100-2200 cm⁻¹, a shift that can be accurately modeled by DFT. mdpi.com Similarly, bending and rocking modes involving these positions will also exhibit significant shifts to lower wavenumbers.
Table 1: Predicted Vibrational Frequency Shifts upon Deuteration using DFT
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Expected Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Stretching (ν) | 2900 - 3000 | 2100 - 2200 | ~ -800 |
| Bending (δ) | 1350 - 1480 | 950 - 1050 | ~ -400 |
| Rocking (ρ) | 720 - 900 | 500 - 650 | ~ -220 |
Note: The values in this table are illustrative and based on typical shifts observed in organic molecules. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of a molecule over time. nih.govdovepress.com
For this compound, MD simulations can be employed to explore its conformational flexibility. The molecule possesses several rotatable bonds, including the C-O and C-C single bonds, which allow for a variety of spatial arrangements. MD simulations, often using force fields like AMBER or CHARMM, can map the potential energy surface and identify low-energy conformers. researchgate.net While the deuteration at non-rotating positions is not expected to drastically change the preferred conformations, subtle effects on the dynamics and the population of different conformational states might be observed.
MD simulations are also instrumental in studying intermolecular interactions in the condensed phase. By simulating a system containing multiple molecules of this compound, one can analyze the nature and strength of interactions such as van der Waals forces and dipole-dipole interactions between the ester groups. nih.gov The radial distribution function (RDF) can be calculated to understand the local ordering and solvation structure if a solvent is present. nih.gov
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg would indicate conformational changes between extended and folded states. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Stable RMSD values over time suggest a stable conformation. |
| Radial Distribution Function (g(r)) | Describes how density varies as a function of distance from a reference particle. | Peaks in the g(r) for specific atom pairs would reveal preferred intermolecular distances. |
| Hydrogen Bonding Analysis | Identifies the formation and lifetime of intermolecular hydrogen bonds. | While the deuterated positions cannot form hydrogen bonds, the carbonyl oxygens can act as acceptors. |
Modeling of Deuterium Substitution Effects on Reaction Energetics and Kinetics
The substitution of hydrogen with deuterium can have a measurable impact on the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). wikipedia.org Computational modeling is a key tool for predicting and understanding these effects. The KIE is primarily due to the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break.
For reactions involving the cleavage of the C-H/C-D bond at the 1 or 4 position of the diacetate, a primary KIE would be expected. libretexts.org Theoretical calculations, often employing transition state theory in conjunction with DFT, can be used to model the reaction pathway and calculate the activation energies for both the deuterated and non-deuterated reactants. escholarship.org The ratio of the rate constants (kH/kD) provides the predicted KIE. A kH/kD value significantly greater than 1 indicates that the C-H/C-D bond is broken in the rate-determining step of the reaction. princeton.edu
Computational models can also predict secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking. princeton.edu These effects are generally smaller but can provide valuable information about changes in hybridization or steric environment at the transition state.
Table 3: Illustrative Calculated Kinetic Isotope Effects for a Hypothetical Reaction
| Reaction Type | Hypothetical Rate-Determining Step | Calculated kH (s⁻¹) | Calculated kD (s⁻¹) | Predicted KIE (kH/kD) |
|---|---|---|---|---|
| Oxidation at C1 | C-H/C-D bond cleavage | 1.0 x 10⁻⁴ | 1.5 x 10⁻⁵ | 6.7 |
| Ester Hydrolysis | Nucleophilic attack at carbonyl | 5.0 x 10⁻³ | 4.9 x 10⁻³ | 1.02 |
Note: These values are for illustrative purposes to demonstrate the principles of KIE and would vary depending on the specific reaction being modeled.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can then be validated against experimental measurements. For this compound, the prediction of NMR and IR spectra is of particular interest.
As discussed in section 6.1, DFT calculations can provide theoretical IR spectra. The predicted frequencies and intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the presence of the C-D bonds and to aid in the assignment of other vibrational modes. nih.gov
The prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is another important application of computational methods. rsc.org Techniques like the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. mdpi.comnih.gov These can then be converted to chemical shifts. For this compound, ¹H NMR spectroscopy would be significantly altered by the deuterium substitution, with the signals for the protons at the 1 and 4 positions being absent. The ¹³C NMR spectrum would also show changes, with the signals for the deuterated carbons (C1 and C4) appearing as multiplets with lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from the attached protons. Computational predictions can help in the precise assignment of these and other signals in the spectra. escholarship.org
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |
|---|---|---|---|
| FTIR | C-D Stretch (cm⁻¹) | 2150 | 2145 |
| ¹H NMR | Chemical Shift of H at C1/C4 (ppm) | N/A (Deuterated) | Absent |
| ¹³C NMR | Chemical Shift of C1/C4 (ppm) | ~60 (with C-D coupling) | ~60 (multiplet) |
| ¹³C NMR | Chemical Shift of C2/C3 (alkyne) (ppm) | ~85 | ~85 |
The synergy between computational prediction and experimental validation is crucial for a comprehensive understanding of complex molecules like this compound. While direct computational studies on this specific compound may be limited in publicly available literature, the established methodologies described provide a robust framework for its theoretical investigation.
Derivatization and Functionalization Strategies of Deuterated 2 Butyne 1,4 Diol 1,1,4,4 D4, Diacetate
Chemical Transformations While Preserving Isotopic Integrity
A primary challenge in the chemical transformation of deuterated compounds is the preservation of isotopic integrity. For 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate, this means ensuring that the deuterium (B1214612) atoms at the C1 and C4 positions are not exchanged or lost during subsequent reactions. This requires mild reaction conditions and the careful selection of reagents.
Key considerations for maintaining isotopic integrity include:
Avoiding Strong Bases: Strong bases can potentially abstract the deuterons, especially if there is any possibility of forming a stabilized carbanion. nih.gov
Controlling Temperature: Elevated temperatures can sometimes facilitate H/D exchange reactions, particularly in the presence of certain catalysts or solvents. researchgate.net
Solvent Choice: The use of protic solvents (containing exchangeable protons) should be carefully evaluated to prevent back-exchange.
Recent advances in catalysis have provided methods for chemical transformations that are mild enough to be compatible with isotopically labeled compounds. For instance, certain transition metal-catalyzed reactions can proceed with high chemoselectivity, targeting the alkyne or ester groups without affecting the C-D bonds.
Synthesis of Novel Deuterium-Labeled Analogues and Conjugates
The deuterated diacetate serves as a valuable building block for a variety of novel deuterium-labeled analogues and conjugates. These synthetic pathways leverage the unique reactivity of the alkyne and ester functional groups.
The diacetate groups of this compound can be modified through esterification and transesterification reactions to introduce different functional groups or to link the deuterated core to other molecules. wikipedia.org
Esterification involves the reaction of a carboxylic acid with the diol precursor (after hydrolysis of the diacetate) in the presence of an acid catalyst. chemguide.co.uk This allows for the introduction of a wide range of acyl groups.
Transesterification is the exchange of the acetate (B1210297) group with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting the diacetate with a larger, more complex alcohol can yield a new deuterated ester, effectively conjugating the deuterated butyne scaffold. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon. wikipedia.org
| Reaction Type | Reactants | Catalyst | Product |
| Esterification | 2-Butyne-1,4-diol-(1,1,4,4)-d4 + Carboxylic Acid | Acid (e.g., H₂SO₄) | 2-Butyne-1,4-diol-(1,1,4,4)-d4, Dicarboxylate |
| Transesterification | This compound + Alcohol | Acid or Base | New 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diester |
This table provides a generalized overview of esterification and transesterification reactions applicable to the deuterated compound.
The reduction of the acetylenic bond in this compound is a critical transformation that can lead to deuterated alkenes and alkanes. Catalytic transfer hydrogenation and deuteration are particularly valuable techniques as they avoid the use of flammable D₂ gas and offer opportunities for high selectivity. nih.gov
Different catalytic systems can be employed to achieve specific outcomes:
Partial Hydrogenation: Using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) allows for the stereoselective reduction of the alkyne to a cis-alkene.
Full Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be used to reduce the alkyne completely to the corresponding alkane.
Recent research has focused on copper-catalyzed transfer hydrogenation and deuteration of alkynes. acs.orgacs.org These methods utilize readily available deuterium sources like deuterated alcohols and silanes. acs.org Mechanistic studies suggest these reactions may proceed through a cis-alkene intermediate. acs.orgacs.org
| Catalyst | Product Stereochemistry | Deuterium Source (for transfer deuteration) |
| Lindlar's Catalyst | cis-Alkene | D₂ gas |
| Na / NH₃ (liquid) | trans-Alkene | N/A |
| Pd/C, PtO₂ | Alkane | D₂ gas |
| Copper(I) complexes | Alkane | Deuterated alcohols/silanes |
This table summarizes common hydrogenation methods and their outcomes for alkynes.
The acetylenic bond in this compound is an excellent dienophile or dipolarophile for cycloaddition reactions, providing a pathway to a diverse range of deuterated heterocyclic compounds. libretexts.org These reactions are powerful tools for constructing complex molecular architectures. nih.gov
A prominent example is the [3+2] cycloaddition reaction with azides, often referred to as "click chemistry," which yields triazoles. libretexts.org This reaction is highly efficient and can be catalyzed by copper(I) salts. rsc.org The resulting deuterated triazoles can be valuable in medicinal chemistry and materials science.
Another important class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne reacts with a conjugated diene to form a six-membered ring. libretexts.org The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substituents on the diene and the reaction conditions.
Computational studies have shown that deuteration can have a subtle but measurable effect on the kinetics and thermodynamics of cycloaddition reactions, a phenomenon known as the kinetic isotope effect. rsc.org
| Cycloaddition Type | Reactant Partner | Resulting Heterocycle |
| [3+2] Cycloaddition | Azide | 1,2,3-Triazole |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexadiene derivative |
This table illustrates the formation of different heterocyclic structures through cycloaddition reactions involving an alkyne.
Emerging Research Avenues and Future Prospects
Integration with Flow Chemistry and Sustainable Deuteration Techniques
The synthesis of deuterated compounds is increasingly benefiting from the adoption of modern chemical technologies that prioritize efficiency, safety, and sustainability. colab.wsnih.gov Flow chemistry, in particular, is emerging as a powerful tool for deuteration reactions. colab.wsnih.govansto.gov.au
Flow Chemistry for Enhanced Deuteration:
Traditional batch synthesis for deuteration can be labor-intensive and challenging to scale. ansto.gov.au Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages:
Precise Control: Flow reactors allow for exact management of reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and reduced decomposition of sensitive molecules. ansto.gov.aux-chemrx.com
Increased Efficiency and Scalability: Continuous processing can lead to higher production capacity compared to batch methods. ansto.gov.au
Enhanced Safety: The small reaction volumes inherent in flow systems minimize safety risks associated with highly reactive reagents or exothermic reactions. x-chemrx.com
Systems like the H-Cube®, which can generate high-purity deuterium (B1214612) gas from the electrolysis of D₂O, exemplify the move towards more streamlined and efficient deuteration processes. thalesnano.com This technology circumvents the drawbacks of conventional methods that often require high pressure and specialized catalysts. thalesnano.com
Sustainable Deuteration Practices:
Sustainability in the synthesis of deuterated compounds like 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is a growing focus. Key aspects of this green approach include:
Use of D₂O: Utilizing deuterium oxide (D₂O or heavy water) as the deuterium source is a cost-effective and environmentally benign strategy. researchgate.netrsc.org
Catalytic Isotope Exchange: The use of recyclable heterogeneous catalysts, such as palladium or platinum, facilitates the exchange of hydrogen for deuterium and aligns with green chemistry principles. ansto.gov.auresolvemass.ca
Visible-Light-Induced Deuteration: Recent advancements have demonstrated metal-free deuteration methods that use visible light, offering a milder and more sustainable alternative to traditional approaches. rsc.org
The development of efficient and practical methods for synthesizing deuterated compounds is considered crucial for building a sustainable society. colab.wsnih.gov
Advanced Applications in Chemical Biology and Metabolomics Research
Deuterated compounds, including acetylenic structures like this compound, are invaluable tools in the fields of chemical biology and metabolomics. simsonpharma.comclearsynth.com Their unique properties allow researchers to probe complex biological systems with high precision. fiveable.me
Applications in Chemical Biology:
Isotopic Labeling for Mechanistic Studies: The replacement of hydrogen with deuterium creates a "heavy" version of a molecule that can be used to trace its path through biological systems. clearsynth.comfiveable.me This allows for the detailed study of reaction mechanisms and metabolic pathways without altering the fundamental chemical properties of the compound. fiveable.menih.gov
Probing Protein Structure and Function: Deuterium labeling is a key technique in neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, which are used to determine the three-dimensional structures of proteins and other biomolecules. clearsynth.comfiveable.me
Role in Metabolomics:
Metabolic Pathway Tracing: Deuterium-labeled compounds are used as tracers to follow the absorption, distribution, metabolism, and excretion (ADME) of molecules within an organism. thalesnano.comsimsonpharma.com This is fundamental to pharmacokinetic studies in drug development.
Internal Standards for Mass Spectrometry: In metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, deuterated compounds serve as ideal internal standards for mass spectrometry. thalesnano.comnih.gov Their use significantly improves the accuracy and reliability of quantitative measurements by correcting for variations during sample analysis. nih.gov However, a phenomenon known as the chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds behave differently during chromatographic separation, can pose a challenge and requires careful optimization of analytical methods. acs.orgacs.org
The availability of specifically labeled compounds such as this compound, which is used in proteomics research, is critical for advancing these fields. scbt.com
Challenges and Opportunities in Deuterated Acetylenic Compound Research
The field of deuterated acetylenic compounds, while full of potential, faces several challenges that also present opportunities for innovation.
Current Challenges:
Synthetic Complexity and Cost: The synthesis of site-specifically deuterated compounds can be complex and expensive. resolvemass.casimsonpharma.com This includes the cost of deuterated starting materials and the need for sophisticated multi-step synthetic routes. simsonpharma.comsynmr.in
Regioselectivity: Achieving deuteration at a specific position within a molecule, especially for complex structures, remains a significant synthetic hurdle. researchgate.net For acetylenic compounds, controlling the reaction to avoid side reactions like over-hydrogenation is crucial. acs.org
Metabolic Switching: While deuteration can slow metabolism at a specific site, it can sometimes lead to the body metabolizing the compound through alternative pathways, a phenomenon known as metabolic shunting. musechem.com This can alter the expected pharmacokinetic profile.
Analytical Difficulties: As mentioned, the chromatographic deuterium effect can complicate the analysis and purification of deuterated compounds. acs.org Furthermore, analyzing for isotopic impurities in the final active pharmaceutical ingredient presents a technical challenge. musechem.com
Future Opportunities:
Improved Therapeutic Agents: The primary opportunity lies in leveraging the kinetic isotope effect to develop drugs with improved pharmacokinetic profiles, such as longer half-lives, reduced metabolic toxicity, and the potential for lower, less frequent dosing. nih.govwikipedia.orgnih.gov This has been successfully demonstrated with FDA-approved deuterated drugs like deutetrabenazine. nih.gov
Novel Drug Discovery: Beyond improving existing drugs, deuteration is being integrated into the early stages of drug discovery to create novel chemical entities with enhanced therapeutic properties. researchgate.netnih.gov
Advanced Research Tools: There is a continuing need for a wider variety of deuterated reagents and building blocks, including acetylenic compounds, to support research in materials science and life sciences. researchgate.net
Greener Synthesis: The development of more sustainable, cost-effective, and efficient deuteration methods, such as those using flow chemistry and benign reagents like D₂O, represents a major area of opportunity. colab.wsresearchgate.netrsc.org
The table below summarizes some of the key research findings related to the challenges and opportunities in this area.
| Research Area | Key Findings |
| Synthesis | Flow chemistry offers enhanced control and efficiency for deuteration reactions. ansto.gov.aux-chemrx.com The use of D₂O and recyclable catalysts promotes sustainability. researchgate.netrsc.org However, achieving high regioselectivity and managing costs remain significant challenges. simsonpharma.comresearchgate.net |
| Pharmacokinetics | Deuteration can improve a drug's metabolic stability and half-life. musechem.comwikipedia.org However, the potential for metabolic switching requires thorough investigation. musechem.com |
| Analytical Chemistry | Deuterated compounds are excellent internal standards for metabolomics. thalesnano.comnih.gov The chromatographic deuterium effect can be a challenge but can also be leveraged for purification. acs.org |
| Drug Development | The success of drugs like deutetrabenazine has paved the way for more deuterated pharmaceuticals. nih.gov The focus is shifting from "deuterium-switching" existing drugs to designing novel deuterated compounds from the outset. researchgate.netnih.gov |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AlCl₃) ratio | 2.5:1 (catalyst:substrate) | Higher ratios reduce side products |
| Temperature | Reflux (~100–120°C) | Ensures complete acetylation |
| Reaction time | 6 hours | Prevents incomplete conversion |
| Purification method | Sublimation/distillation | Removes viscous residues |
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
Characterization relies on:
- NMR spectroscopy : Deuterated solvents (e.g., CDCl₃) and ¹H/¹³C NMR identify acetyl and alkyne protons (δ ~2.0–2.2 ppm for acetate groups; δ ~80–100 ppm for sp-hybridized carbons) .
- IR spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .
- HPLC : Reverse-phase chromatography with methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities. System suitability tests (e.g., tailing factor <2) ensure reproducibility .
- Mass spectrometry : High-resolution MS (HRMS) verifies isotopic enrichment (d4) by comparing theoretical vs. observed m/z values .
Basic: What safety precautions are necessary when handling deuterated diacetates?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile acetylated intermediates .
- PPE : Wear nitrile gloves and safety goggles; deuterated compounds may exhibit altered toxicity profiles due to isotopic effects .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of acetate groups .
- Spill management : Neutralize acetic acid residues with sodium bicarbonate before disposal .
Advanced: What mechanistic insights explain the formation of aromatic hydrocarbons (e.g., 2-phenylnaphthylene) from 2-butyne-1,4-diol diacetate and benzene?
Methodological Answer:
The reaction with AlCl₃ proceeds via Friedel-Crafts alkylation:
Activation : AlCl₃ coordinates to the acetyloxy group, generating a carbocation at the alkyne terminus.
Cyclization : The activated alkyne undergoes [2+2] cycloaddition with benzene, forming a naphthylene intermediate.
Rearomatization : Loss of acetic acid and proton shifts yield 2-phenylnaphthylene. Competing pathways may produce acetophenone derivatives if proton transfer is incomplete .
Key Evidence : Crystallographic data from Lagidze’s study (Table I in ) confirms structural assignments, though full mechanistic details remain debated.
Advanced: How does deuterium isotopic substitution (d4) influence physicochemical properties and reactivity?
Methodological Answer:
Deuterium labeling at the 1,1,4,4 positions alters:
- Kinetic isotope effects (KIE) : Reduced reaction rates in proton-coupled steps (e.g., acid-catalyzed hydrolysis) due to stronger C-D bonds .
- Spectroscopic signatures : Deuterium splitting in NMR and shifted IR stretches (~2150 cm⁻¹ for C≡C-D) aid in tracking isotopic integrity .
- Thermodynamic stability : Enhanced thermal stability in deuterated analogs, as observed in sublimation protocols .
Research Gap : Limited data exist on isotopic enrichment efficiency during synthesis, necessitating rigorous MS validation .
Advanced: How can factorial design optimize reaction parameters for scalable synthesis?
Methodological Answer:
A 2³ factorial design evaluates three factors (catalyst loading, temperature, time) at two levels:
Q. Example Workflow :
Screening design : Narrow parameters using Plackett-Burman.
Response surface methodology (RSM) : Refine via central composite design .
Advanced: How to resolve contradictions in reported reaction products (e.g., C₁₀H₁₂O vs. C₁₂H₁₄O)?
Methodological Answer:
Discrepancies in product identification (e.g., Lagidze’s C₁₀H₁₂O vs. later studies) arise from:
- Analytical limitations : Early studies relied on elemental analysis and molecular weights, which may misassign oligomers or isomers.
- Modern techniques : HRMS and 2D NMR (e.g., HSQC, HMBC) differentiate between isobaric structures .
- Reproducibility : Strict control of AlCl₃ purity and moisture content minimizes side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
